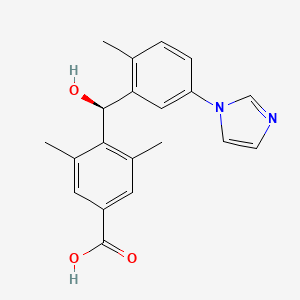
Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- is an organic compound that features a benzoic acid core with various functional groups attached This compound is notable for its complex structure, which includes an imidazole ring, a hydroxy group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Solvent selection, temperature control, and purification steps are critical to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzoic acid derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce new functional groups onto the methyl positions.
Scientific Research Applications
Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s imidazole ring is of interest for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but lacks the hydroxy and additional methyl groups.
4-(1H-Imidazol-1-ylmethyl)benzoic acid: Similar structure with a different substitution pattern on the benzoic acid core.
Uniqueness
The presence of the hydroxy group and multiple methyl groups differentiates it from other similar compounds and may enhance its reactivity and binding affinity in various contexts .
Properties
CAS No. |
122331-77-5 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[(S)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3/h4-11,19,23H,1-3H3,(H,24,25)/t19-/m0/s1 |
InChI Key |
QSAHHFJAWATNBG-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)[C@@H](C3=C(C=C(C=C3C)C(=O)O)C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















